ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate
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Overview
Description
Ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate, also known as EPB or SQ22536, is a synthetic compound that has gained popularity in recent years due to its potential therapeutic and research applications. It is a part of the group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines .
Scientific Research Applications
Antimycobacterial Agents
Research has explored the design and synthesis of novel compounds targeting Mycobacterium tuberculosis, demonstrating the potential antimycobacterial activity of structurally related compounds. For example, a study on thiazole-aminopiperidine hybrid analogues identified promising compounds with activity against Mycobacterium tuberculosis, highlighting the utility of such molecular structures in developing new treatments for tuberculosis (V. U. Jeankumar et al., 2013). Additionally, benzofuran and benzo[d]isothiazole derivatives have been synthesized and evaluated for their Mycobacterium tuberculosis DNA GyrB inhibition, further underscoring the potential of these molecular frameworks in antimycobacterial drug discovery (K. Reddy et al., 2014).
Heterocyclic Chemistry
Several studies have focused on the synthesis of novel heterocyclic compounds, indicating the broad interest in compounds like ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate for their potential applications in medicinal chemistry and materials science. The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives (Fereshteh Goli-Garmroodi et al., 2015) and the development of new pyrazolo[3,4-b]pyridine products (Aseyeh Ghaedi et al., 2015) are examples of efforts to explore and expand the chemistry of such compounds.
Biological Activities
Research into the biological activities of related compounds includes studies on their antitumor, antioxidant, analgesic, and antiparkinsonian properties. For instance, the synthesis and evaluation of benzothiophenes for antitumor and antioxidant activities (S. A. Bialy & M. Gouda, 2011), and the exploration of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives for their analgesic and antiparkinsonian activities (A. Amr et al., 2008) demonstrate the interest in leveraging heterocyclic chemistry for therapeutic purposes.
Mechanism of Action
Target of Action
The primary target of this compound is the ALK (Anaplastic Lymphoma Kinase) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .
Mode of Action
This inhibition could potentially lead to a decrease in the downstream signaling pathways that these proteins are involved in .
Biochemical Pathways
The compound likely affects the signaling pathways downstream of its target protein, ALK . ALK is involved in several cellular processes, including cell growth and differentiation . Inhibition of ALK could therefore have a significant impact on these processes .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and overall effectiveness .
Result of Action
The result of the compound’s action would likely be a decrease in the cellular processes that its target protein, ALK, is involved in . This could include a decrease in cell growth and differentiation .
Action Environment
The environment in which the compound acts can have a significant impact on its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all influence the compound’s action .
Properties
IUPAC Name |
ethyl 4-[[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-2-31-22(30)16-6-8-18(9-7-16)24-21(29)17-5-3-13-27(15-17)19-10-11-20(26-25-19)28-14-4-12-23-28/h4,6-12,14,17H,2-3,5,13,15H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMZPDQZHGDVMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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